molecular formula C20H17ClN2O2 B2752234 1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-62-7

1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2752234
CAS No.: 946247-62-7
M. Wt: 352.82
InChI Key: UDYADRSOWCMLNH-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridinone core substituted with a 2-chlorobenzyl group at the 1-position and a 3-methylphenyl carboxamide at the 3-position. Its molecular formula is C₂₁H₁₈ClN₂O₂, with a molecular weight of 365.84 g/mol. The compound’s structural features, including the electron-withdrawing chlorine atom and methylphenyl group, influence its electronic distribution, solubility, and intermolecular interactions. While direct data on its biological activity is unavailable in the provided evidence, its structural analogs (e.g., pyridinecarboxamide derivatives) are often studied for pharmaceutical applications, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-6-4-8-16(12-14)22-19(24)17-9-5-11-23(20(17)25)13-15-7-2-3-10-18(15)21/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYADRSOWCMLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzylamine with an appropriate dihydropyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, often using reagents like isocyanates or carbamoyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent effects, physicochemical properties, and research findings:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Research Findings
1-[(2-Chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) 2-Chlorobenzyl (1-position); 3-methylphenyl carboxamide (3-position) 365.84 Chlorine enhances lipophilicity; methylphenyl contributes to steric bulk. Limited direct data; inferred planarity from similar analogs (dihedral angle ~8°).
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo-2-methylphenyl carboxamide 335.18 Bromine increases molecular weight; isostructural with chloro analog. Forms centrosymmetric dimers via N–H⋯O hydrogen bonds; planar conformation (8.38°).
2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 4-Trifluoromethylbenzyl (1-position); 3-pyridinyl carboxamide 403.33 CF₃ group enhances hydrophobicity; pyridinyl amide enables π-π stacking. No direct activity data; CF₃ likely improves metabolic stability.
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4'-Chlorobiphenyl-2-yl carboxamide 368.81 Biphenyl group increases rigidity; chlorine enhances halogen bonding potential. Structural data suggests extended π-conjugation; potential for aromatic interactions.
1-[(2-Chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-Chlorobenzyl (1-position); 5-methyloxazol-3-yl carboxamide 385.81 Oxazole introduces heterocyclic polarity; methyl group adds steric hindrance. Oxazole may enhance solubility in polar solvents; electronic effects uncharacterized.

Key Observations:

Substituent Effects on Planarity :

  • The target compound and its bromo analog () exhibit near-planar conformations (dihedral angle ~8°), critical for π-conjugation and intermolecular interactions. Chlorine’s smaller atomic radius compared to bromine may reduce steric clashes, preserving planarity .
  • In contrast, bulkier groups (e.g., biphenyl in ) likely disrupt planarity, altering binding affinities.

Hydrogen Bonding and Dimerization :

  • The bromo analog forms centrosymmetric dimers via N–H⋯O hydrogen bonds (Table 2, ). The target compound’s methylphenyl group may sterically hinder similar dimerization, affecting crystallization behavior.

Halogen-Specific Interactions :

  • Bromine and chlorine in analogs () participate in halogen bonding, influencing crystal packing. The trifluoromethyl group () contributes to hydrophobic interactions and metabolic stability .

Solubility and Bioavailability :

  • The oxazole-containing analog () likely has higher aqueous solubility due to its polar heterocycle, whereas the target compound’s methylphenyl group may reduce solubility, favoring lipid membrane penetration .

Biological Activity

1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as a dihydropyridine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a chlorobenzyl group and a carboxamide functional group, contributing to its diverse interactions within biological systems.

  • IUPAC Name : 1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide
  • CAS Number : 946247-62-7
  • Molecular Formula : C20H17ClN2O2
  • Molecular Weight : 352.82 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activities involved in critical pathways related to diseases, potentially serving as an inhibitor or agonist depending on the target.

Antimicrobial Activity

Research indicates that dihydropyridine derivatives exhibit antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects. The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Dihydropyridine derivatives have been explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it may influence the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cell viability in cancerous tissues.

Calcium Channel Modulation

The compound's structure suggests it could interact with L-type calcium channels. Dihydropyridines are known calcium channel blockers; thus, this compound might exhibit similar effects by inhibiting calcium influx in smooth muscle cells, potentially influencing muscle contractility and vascular tone.

Case Studies and Research Findings

StudyFindings
Gledacheva et al. (2020)Investigated the effects of dihydropyridine analogs on smooth muscle contractility, noting significant modulation of calcium currents and receptor activity .
MDPI Study (2024)Highlighted the potential of dihydropyridine derivatives in controlling muscle contractions through calcium channel modulation .

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